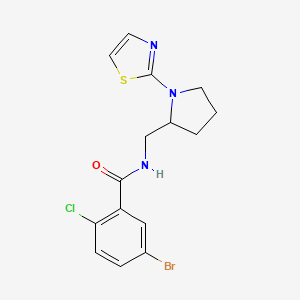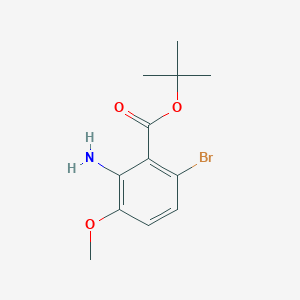
5-Brom-2-Chlor-N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, along with a thiazole and pyrrolidine moiety
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
Thiazoles
This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .Imidazoles
This compound also contains an imidazole ring. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Biochemische Analyse
Biochemical Properties
The biochemical properties of 5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide are largely determined by its thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom This allows the compound to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide are also not well characterized. Given the broad range of biological activities exhibited by thiazole derivatives , it is likely that this compound influences cell function in a variety of ways This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Thiazole Moiety: The thiazole ring is introduced by reacting the benzamide with a thiazole derivative under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by reacting the intermediate with a suitable pyrrolidine derivative, often under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole and pyrrolidine moieties can undergo oxidation and reduction reactions, respectively, to form various derivatives.
Nucleophilic Addition: The carbonyl group in the benzamide can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are used under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted benzamides, oxidized thiazole derivatives, and reduced pyrrolidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-chlorobenzamide: Lacks the thiazole and pyrrolidine moieties, making it less complex and potentially less active in certain applications.
N-(thiazol-2-yl)pyrrolidine: Lacks the benzamide core, which may reduce its ability to interact with certain biological targets.
2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide: Similar structure but without the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is unique due to the combination of its benzamide core with bromine and chlorine substitutions, along with the thiazole and pyrrolidine moieties. This unique structure provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3OS/c16-10-3-4-13(17)12(8-10)14(21)19-9-11-2-1-6-20(11)15-18-5-7-22-15/h3-5,7-8,11H,1-2,6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKAWQTVAMOOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,4-dichlorobenzyl)-3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone](/img/structure/B2591573.png)
![1-(2-fluorobenzyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2591575.png)

![N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2591579.png)



![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2591587.png)

![7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine](/img/structure/B2591590.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2591591.png)
![N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2591592.png)
![N-Ethyl-N-[2-[4-(4-hydroxypiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2591593.png)
![(5E)-5-{[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2591594.png)
